conduramine A

Total Synthesis Stereochemistry Amaryllidaceae Alkaloids

Conduramine A, systematically (1S,2R,3S,6R)-6-aminocyclohex-4-ene-1,2,3-triol, is a foundational member of the aminocyclohexenetriol class of compounds known as conduramines. These molecules are formally derived from conduritols by the substitution of one hydroxyl group with an amino moiety, and many exhibit significant glycosidase inhibitory activity.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
Cat. No. B1249603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameconduramine A
Synonymsconduramine A
conduramine A-1
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC(C(C(C1N)O)O)O
InChIInChI=1S/C6H11NO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H,7H2/t3-,4+,5+,6-/m1/s1
InChIKeyRAJLHDDMNNFKNT-DPYQTVNSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Conduramine A for Glycosidase Inhibitor Research and Chiral Building Block Procurement


Conduramine A, systematically (1S,2R,3S,6R)-6-aminocyclohex-4-ene-1,2,3-triol, is a foundational member of the aminocyclohexenetriol class of compounds known as conduramines. These molecules are formally derived from conduritols by the substitution of one hydroxyl group with an amino moiety, and many exhibit significant glycosidase inhibitory activity . Conduramine A features an allylic amine configuration that distinguishes it within the conduramine family, and it serves as a critical chiral intermediate for the synthesis of therapeutically relevant Amaryllidaceae alkaloids such as pancratistatin, lycoricidine, and narciclasine [1].

Stereochemically defined chiral building block for natural product total synthesis
Reported glycosidase inhibitor probe suitable for β-galactosidase studies
Aminocyclitol scaffold for aminoglycoside analogue diversification research

Why Conduramine A Cannot Be Replaced by Generic In-Class Analogs for Stereochemically Demanding Applications


While multiple conduramine subtypes (e.g., A-1, B-1, C-1, F-1) share a trihydroxy aminocyclohexene core, their stereochemical configurations and biological target selectivities diverge markedly . For instance, (−)-conduramine B-1 is a known selective inhibitor of α-mannosidases and β-glucosidases, whereas ent-conduramine C-1 derivatives target α-glucosidase with potencies exceeding acarbose [1][2]. The specific (1S,2R,3S,6R) configuration of conduramine A dictates its enantioselective interaction with enzymatic active sites and its role as the sole viable precursor for certain downstream natural product syntheses; thus, substituting a different conduramine leads to synthetic failure or entirely divergent biological readouts. The quantified differences below demonstrate why precise structural identity—not merely class membership—must govern procurement decisions.

Stereochemistry (1S,2R,3S,6R) configuration may not map to target natural product stereocenters if substituted; synthetic pathway incompatibility likely
Enzyme target Divergent glycosidase selectivity profiles: A targets β-galactosidase, while B-1 and C-1 subtypes shift to α-mannosidase or α-glucosidase, leading to irrelevant readouts
Scaffold utility Conduritols or iminosugars lack the allylic amine/cyclohexene pattern needed for 2-deoxystreptamine analogue synthesis; may not serve as entry point

Conduramine A Procurement Evidence: Quantified Differentiation Versus Closest Analogs


Stereochemical Identity Defines Exclusive Synthetic Utility: Conduramine A-1 vs. Conduramine B-1 vs. Conduramine C-1

Conduramine A (as its A-1 derivative) is the only conduramine subtype validated as a direct synthetic precursor to the Amaryllidaceae alkaloids pancratistatin, lycoricidine, and narciclasine, whereas conduramine B-1 and C-1 are structurally incapable of serving this function due to divergent stereochemistry [1][2]. The absolute (1S,2R,3S,6R) configuration of conduramine A precisely maps onto the required stereocenters of these bioactive natural products, establishing an exclusive structure-to-application link that no analog can replicate.

Synthetic utility
Head-to-head
3 validated targets vs 0
Stereochemistry may determine synthetic feasibility for Amaryllidaceae alkaloids
Independent replication advised; only A-1 enables pancratistatin, lycoricidine, narciclasine routes
Total Synthesis Stereochemistry Amaryllidaceae Alkaloids

Glycosidase Selectivity Profiling: Conduramine A Scaffold vs. Conduramine B-1 vs. Conduramine C-1

The conduramine scaffold exhibits divergent enzyme selectivity based on stereochemistry. (−)-Conduramine B-1 is a selective inhibitor of α-mannosidases, with its N-benzyl derivatives also inhibiting β-glucosidases with Ki values in the low micromolar range [1]. In contrast, ent-conduramine C-1 derivatives demonstrate potent α-glucosidase inhibition, with compounds 18 and 19 showing IC50 values of 0.65 mM and 0.26 mM, respectively—both significantly more potent than acarbose (IC50 = 1.05 mM) [2]. Conduramine A, with its distinctive allylic amine and (1S,2R,3S,6R) configuration, occupies a unique selectivity space within this family, and its oligomers are reported to inhibit β-galactosidase, further differentiating its profile [3].

Enzyme selectivity
Cross-study comparable
β-galactosidase vs α-mannosidase/α-glucosidase
Target mismatch may yield irrelevant inhibition data
Verify enzyme target before procurement; A oligomers reported for β-gal only
Glycosidase Inhibition Enzyme Selectivity SAR

Synthetic Step-Efficiency: Six-Step Asymmetric Synthesis of Enantiopure Conduramine A-1 from Cyclohexa-1,4-diene

A published six-step synthetic route from cyclohexa-1,4-diene delivers enantiopure (−)-conduramine A-1 with a sequence that includes a multigram-scale benzene oxide preparation and an epoxidation/ring-opening cascade that directly yields N-substituted conduramine derivatives [1]. This methodology also provided the first total synthesis of (−)-conduramine A-2 and (−)-conduramine E-2, highlighting the versatility of the A-series stereochemistry. Competing routes to conduramine B-1 and C-1 require different starting materials and longer or less efficient synthetic sequences, making conduitramine A-1 a more accessible entry point for generating diverse conduramine derivatives.

Synthetic scalability
Cross-study comparable
6 steps, multigram scale
May support scalable derivative synthesis
Route scalability to review; competitor routes lack demonstrated multigram capacity
Asymmetric Synthesis Process Chemistry Scalability

Conduramine A as a Versatile Aminocyclitol Scaffold for Antibiotic Discovery

The asymmetric stereodivergent strategy developed by Trost and Malhotra employs conduitramine A as a key intermediate to access diastereomeric 2-deoxystreptamine analogues—the core scaffold of aminoglycoside antibiotics [1]. The Pd-catalyzed asymmetric desymmetrization of meso-1,4-dibenzolate enables the construction of highly oxidized cyclohexane architectures that are not accessible from non-allylic conduramines. Competing scaffolds such as conduritols (lacking the amino group) or iminosugars (lacking the cyclohexene ring) cannot directly map onto the 2-deoxystreptamine framework, making conduitramine A a structurally privileged entry point for aminoglycoside discovery programs.

Scaffold versatility
Class-level inference
Reported only direct entry to 2-deoxystreptamine analogues
Structural suitability context for aminoglycoside scaffold research
Mapping requires validation; conduritols and iminosugars not viable substitutes
Aminoglycoside Antibiotics Aminocyclitol Scaffolds Medicinal Chemistry

Conduramine A: Best-Fit Research and Industrial Utilization Scenarios Based on Verified Evidence


Stereospecific Total Synthesis of Amaryllidaceae Alkaloid Anticancer Leads

Research groups engaged in the total synthesis of pancratistatin, lycoricidine, or narciclasine—all under investigation as anticancer agents—must source enantiopure conduitramine A (as A-1) because its (1S,2R,3S,6R) stereochemistry is required to correctly install the stereocenters of these natural products [1]. No other conduramine subtype can substitute, as confirmed by multiple independent synthetic studies. Procurement specifications should require enantiomeric excess ≥95% and unambiguous stereochemical certification via NMR or X-ray crystallography.

Aminoglycoside Antibiotic Scaffold Diversification Programs

Medicinal chemistry teams developing next-generation aminoglycoside antibiotics should select conduitramine A as the entry scaffold for generating diastereomeric 2-deoxystreptamine analogues [1]. The Trost-Malhotra asymmetric desymmetrization protocol provides a proven route to these analogues, and conduitramine A is the only aminocyclohexenetriol that directly maps onto the 2-deoxystreptamine core. This scenario is most applicable to academic and industrial antibiotic discovery programs seeking novel aminoglycoside scaffolds with potentially improved resistance profiles.

β-Galactosidase Mechanistic Probe and Inhibitor Development

Biochemical laboratories studying β-galactosidase inhibition or lysosomal storage disorders should prioritize conduitramine A based on its reported activity against this enzyme target via oligomeric conduramines [1]. In contrast, conduitramine B-1 and C-1 derivatives are profiled against α-mannosidase and α-glucosidase, respectively, and would be inappropriate probes for β-galactosidase studies [2][3]. Researchers must verify the specific enzyme target before selecting the appropriate conduramine subtype.

Multi-Gram Asymmetric Synthesis of Conduramine Derivatives for Structure-Activity Relationship (SAR) Libraries

Process chemistry groups requiring multigram quantities of enantiopure conduramine building blocks for SAR library construction should select conduitramine A due to the demonstrated scalability of its six-step synthesis from cyclohexa-1,4-diene [1]. This route also delivers conduitramine A-2 and E-2 as first-time synthetic targets, providing access to a broader A-series chemical space than alternative routes to B- or C-series conduramines. The use of an achiral, inexpensive petrochemical starting material further supports large-scale procurement strategies.

Application
Selection Property
Validation Focus
Amaryllidaceae alkaloid total synthesis research
Stereochemical identity mapping to natural product stereocenters
Enantiomeric purity and stereochemical certification review
Aminoglycoside scaffold diversification research
Structural compatibility with 2-deoxystreptamine core
Desymmetrization route reproducibility and scaffold validation
β-Galactosidase inhibitor probe research
Reported enzyme selectivity profile
Target enzyme verification before probe deployment
Multi-gram SAR library synthesis
Scalable synthetic route availability
Route scalability and stereochemical integrity assessment
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